Crotepoxide

描述

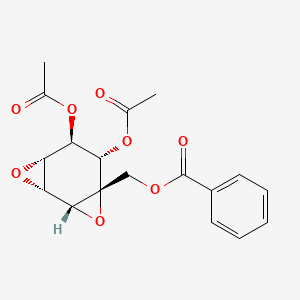

Structure

3D Structure

属性

IUPAC Name |

[(1R,2R,4R,5S,6R,7S)-5,6-diacetyloxy-3,8-dioxatricyclo[5.1.0.02,4]octan-4-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-9(19)23-13-12-14(25-12)16-18(26-16,15(13)24-10(2)20)8-22-17(21)11-6-4-3-5-7-11/h3-7,12-16H,8H2,1-2H3/t12-,13-,14-,15+,16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAWUXMEXFAFMU-DBDULZNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(O2)C3C(C1OC(=O)C)(O3)COC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@@H](O2)[C@@H]3[C@]([C@H]1OC(=O)C)(O3)COC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318179 |

Source

|

| Record name | Crotepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20421-13-0 |

Source

|

| Record name | Crotepoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20421-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Futoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020421130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crotepoxide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotepoxide is a naturally occurring cyclohexane (B81311) diepoxide that has garnered significant interest in the scientific community for its potential therapeutic properties. It has been reported to possess antitumor and anti-inflammatory activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its known biological activity, with a focus on its interaction with cellular signaling pathways.

Natural Sources of this compound

This compound has been isolated from various plant species, predominantly from the Euphorbiaceae and Zingiberaceae families. The primary and most cited sources are the berries and root bark of Croton macrostachyus and the rhizomes of several Kaempferia species. A summary of its natural sources is presented in Table 1.

| Plant Species | Family | Plant Part |

| Croton macrostachyus | Euphorbiaceae | Berries, Root Bark |

| Kaempferia pulchra (Peacock Ginger) | Zingiberaceae | Rhizomes |

| Kaempferia rotunda | Zingiberaceae | Rhizomes |

| Kaempferia angustifolia | Zingiberaceae | Not specified |

| Piper kadsura | Piperaceae | Not specified |

| Monanthotaxis caffra | Annonaceae | Not specified |

| Friesodielsia obovata | Annonaceae | Not specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on successful isolations from Croton macrostachyus berries.

Experimental Protocol: Isolation from Croton macrostachyus Berries

1. Preparation of Plant Material:

-

Air-dry the berries of Croton macrostachyus to facilitate homogenous drying.

-

Crush the dried berries into small pieces and then grind them into a fine powder to increase the surface area for extraction.

2. Soxhlet Extraction:

-

Subject 150 g of the powdered plant material to Soxhlet extraction.

-

Perform a gradient extraction, starting with a nonpolar solvent and moving to a more polar solvent.

-

First, extract with petroleum ether to remove nonpolar compounds.

-

Subsequently, extract the same plant material with chloroform (B151607).

-

-

Collect the chloroform extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude chloroform extract.

3. Column Chromatography Purification:

-

Prepare a silica (B1680970) gel (70 g) column for chromatography.

-

Adsorb a portion of the crude chloroform extract (3.5 g) onto silica gel (4 g).

-

Load the adsorbed extract onto the prepared silica gel column.

-

Elute the column with a chloroform:ethyl acetate (B1210297) solvent system, gradually increasing the polarity from 100:0 to 0:100 (chloroform:ethyl acetate).

-

Collect fractions of 40 mL each.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

The fraction eluting with a 50:50 mixture of chloroform:ethyl acetate is expected to contain pure this compound.[1]

Note on Yield: The yield of the crude extracts from the initial plant material has been reported. For instance, from 150 g of Croton macrostachyus berries, 11.18 g of petroleum ether extract and 3.5 g of chloroform extract were obtained.[1] However, the final yield of pure this compound from the starting plant material is not consistently reported in the literature.

Experimental Workflow

Characterization of this compound

The structure of isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Spectroscopic Data

The following table summarizes the reported 1H and 13C NMR spectral data for this compound in CDCl3.[1]

| ¹H-NMR (400 MHz, CDCl₃) | ¹³C-NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 2.03 (s, 3H) | -OCOCH₃ |

| 2.13 (s, 3H) | -OCOCH₃ |

| 3.11 (m, 1H) | H-4 |

| 3.46 (m, 1H) | H-5 |

| 3.67 (m, 1H) | H-6 |

| 4.26 (d, 1H) | H-7a |

| 4.59 (d, 1H) | H-7b |

| 5.00 (d, 1H) | H-3 |

| 5.71 (d, 1H) | H-2 |

| 7.49 (t, 2H) | H-3', H-5' |

| 7.62 (t, 1H) | H-4' |

| 8.04 (d, 2H) | H-2', H-6' |

Biological Activity and Signaling Pathway

This compound has been shown to chemosensitize tumor cells and exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates genes involved in inflammation, cell proliferation, invasion, and angiogenesis.

Inhibition of the NF-κB Signaling Pathway

This compound has been found to inhibit both inducible and constitutive NF-κB activation. The mechanism of inhibition involves the suppression of TAK1 activation, which leads to the downstream inhibition of IκBα kinase (IKK). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the nuclear translocation of the p65 subunit of NF-κB is abrogated, leading to the suppression of NF-κB-dependent gene expression.

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

References

Crotepoxide: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotepoxide, a naturally occurring diepoxide, has garnered significant interest in the scientific community for its notable biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties. First isolated from the plant Croton macrostachys, its unique chemical structure and mechanism of action, primarily centered on the inhibition of the NF-κB signaling pathway, have made it a subject of extensive research. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and characterization, a summary of its quantitative biological data, and a depiction of its mechanism of action.

Discovery and History

This compound was first reported in the late 1960s as a novel tumor-inhibiting compound isolated from the fruits of the East African plant Croton macrostachys. The elucidation of its complex chemical structure, a cyclohexane (B81311) diepoxide derivative, was a significant milestone achieved through X-ray crystal-structure analysis of its iodohydrin derivative.[1][2] This analysis not only confirmed its constitution but also established its absolute stereochemistry.[1][2] Subsequent studies have also reported the isolation of this compound from other plant sources, such as Kaempferia rotunda.

Physicochemical Properties

The molecular formula of this compound is C₁₈H₁₈O₈. It is a white solid with a melting point of 149-150 °C.[3] Spectroscopic data, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR, have been crucial in its characterization.

Table 1: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| IR (cm⁻¹) | 720 (mono-substituted benzene), 863 & 903 (epoxy rings), 1213 (acetoxyl C-O), 1235 (benzoate C-O)[3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | See Table 2 |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | See Table 3 |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-2 | 5.71 | ||

| H-3 | 5.00 | ||

| H-4 | 3.11 | ||

| H-5 | 3.46 | ||

| H-6 | 3.67 | ||

| H-7 | 4.26, 4.59 | AB type | |

| -OCOCH₃ | 2.03 | br s | |

| -OCOCH₃ | 2.13 | br s |

Data sourced from Gelaw et al., 2012.[3]

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ ppm) |

| C-1 | 59.39 |

| C-2 | 69.4 |

| C-3 | 70.4 |

| C-4 | 53.82 |

| C-5 | 53.82 |

| C-6 | 53.82 |

| C-7 | 63.2 |

| C-8 (C=O) | 170.1 |

| C-9 (CH₃) | 20.9 |

| C-10 (C=O) | 169.7 |

| C-11 (CH₃) | 20.9 |

| C-1' | 129.08 |

| C-2', C-6' | 129.8 |

| C-3', C-5' | 128.5 |

| C-4' | 133.2 |

| C=O (Benzoyl) | 165.8 |

Data compiled from various sources.[4][5]

Experimental Protocols

Isolation of this compound from Croton macrostachys

The following protocol is a generalized procedure based on reported methods for the isolation of this compound.

dot

Caption: Experimental workflow for the isolation of this compound.

-

Plant Material Collection and Preparation : Berries of Croton macrostachys are collected, air-dried, and ground into a fine powder.[3]

-

Extraction : The powdered plant material is subjected to Soxhlet extraction, typically with a non-polar solvent like petroleum ether to remove lipids, followed by extraction with a more polar solvent such as chloroform (B151607) to extract this compound.[3]

-

Chromatographic Purification : The resulting chloroform extract is concentrated and subjected to column chromatography on silica (B1680970) gel.[3][6]

-

Elution and Isolation : The column is eluted with a gradient of chloroform and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound are combined and the solvent is evaporated to yield crystalline this compound.[3]

Structural Elucidation Methodology

The definitive structure of this compound was determined using X-ray crystallography on its iodohydrin derivative.[1][2]

-

Crystal Preparation : this compound is converted to its iodohydrin derivative to facilitate the formation of suitable crystals for X-ray diffraction.

-

Data Collection : Crystals of this compound iodohydrin are mounted and exposed to an X-ray beam. The diffraction patterns are recorded. The crystals are monoclinic, space group P2₁, with unit-cell dimensions a= 5.21, b= 15.85, c= 12.18 Å, and β= 100° 42′.[1][2]

-

Structure Solution and Refinement : The atomic coordinates are determined using Fourier and least-squares calculations from the collected diffraction data.[1][2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-tumor effects being the most studied.

Table 4: Quantitative Biological Activity of this compound

| Activity | Assay/Model | Result (IC₅₀) | Reference |

| Anti-leishmanial | L. aethiopica promastigotes | Less active than controls | Gelaw et al., 2012[6] |

| Anti-leishmanial | L. aethiopica amastigotes | Less active than controls | Gelaw et al., 2012[6] |

| Cytotoxicity | Human cervix carcinoma KB-3-1 cells | Inactive in the micromolar range | Yilma et al., 2017[5] |

| Antibacterial | E. aerogenes | MIC: 100 µg/mL | Diastuti et al., 2020[4] |

Inhibition of NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and anti-tumor effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.

dot

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocol for NF-κB Inhibition Assay:

-

Cell Culture : A suitable cell line, such as a human myeloid leukemia cell line (e.g., KBM-5), is cultured.

-

Treatment : Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Stimulation : The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for a short period (e.g., 30 minutes).

-

Nuclear Extract Preparation : Nuclear extracts are prepared from the treated and control cells.

-

Electrophoretic Mobility Shift Assay (EMSA) : The prepared nuclear extracts are analyzed by EMSA to assess the DNA-binding activity of NF-κB. A decrease in the shifted band in the presence of this compound indicates inhibition of NF-κB activation.

Biosynthesis

The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is hypothesized to be derived from the shikimate pathway, leading to the formation of a cyclohexane precursor. The characteristic diepoxide functionalities are likely introduced through enzymatic oxidation reactions, possibly catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. The biosynthesis of similar epoxyquinoid natural products involves stereoselective epoxidation and ketoreduction steps, suggesting a complex enzymatic machinery is responsible for the formation of this compound's unique stereochemistry.[7]

Conclusion

This compound stands out as a natural product with significant therapeutic potential, primarily due to its well-characterized inhibitory effect on the pro-inflammatory NF-κB signaling pathway. The historical journey from its discovery in a traditional medicinal plant to the detailed elucidation of its structure and mechanism of action showcases the power of natural product chemistry in drug discovery. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers aiming to further explore the pharmacological properties and potential applications of this intriguing molecule. Further investigation into its biosynthetic pathway could open avenues for its biotechnological production and the generation of novel analogs with enhanced therapeutic profiles.

References

- 1. Structure of this compound: X-ray analysis of this compound iodohydrin - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Structure of this compound: X-ray analysis of this compound iodohydrin - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Crotepoxide: Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. The information is presented to support further research and drug development efforts centered on this promising natural compound.

Chemical Identity and Structure

This compound is a naturally occurring diepoxide with a substituted cyclohexane (B81311) core. Its complex stereochemistry plays a crucial role in its biological activity.

Chemical Structure:

-

IUPAC Name: [(1R,2R,4R,5S,6R,7S)-5,6-diacetyloxy-3,8-dioxatricyclo[5.1.0.0²,⁴]octan-4-yl]methyl benzoate[1]

-

CAS Number: 20421-13-0[1]

-

Molecular Formula: C₁₈H₁₈O₈[1]

-

Molecular Weight: 362.33 g/mol [2]

-

SMILES: CC(=O)O[C@@H]1[C@@H]2--INVALID-LINK--[C@@H]3--INVALID-LINK--(O3)COC(=O)C4=CC=CC=C4[1]

-

Synonyms: Futoxide[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference |

| Physical State | White solid | [3] |

| Melting Point | 149-150 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Practically insoluble in water. | [4] |

| XlogP | 0.8 | [1] |

| H-Bond Acceptor Count | 8 | [1] |

| H-Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

-

¹H NMR and ¹³C NMR: Detailed 1D and 2D NMR data for this compound have been reported, allowing for the complete assignment of its proton and carbon signals.[5] The chemical shifts are crucial for the identification and purity assessment of the compound.

-

Mass Spectrometry: Mass spectrometric analysis provides a precise determination of the molecular weight and fragmentation pattern of this compound, further confirming its structure.

A summary of the reported ¹³C NMR spectral data is presented below.

| Carbon Atom | Chemical Shift (ppm) |

| C-1' | 129.08 |

| C-2', C-6' | 129.9 |

| C-3', C-5' | 128.5 |

| C-4' | 133.3 |

| C=O (benzoate) | 165.9 |

| C=O (acetate) | 169.7, 170.1 |

| CH₃ (acetate) | 20.8, 20.9 |

| CH₂O | 63.2 |

| Cyclohexane ring carbons | 52.8, 53.8, 55.4, 59.4, 69.4, 70.4 |

Biological Activities and Mechanism of Action

This compound has demonstrated significant potential as both an anti-inflammatory and an anticancer agent. Its primary mechanism of action involves the modulation of the NF-κB signaling pathway.

This compound exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition prevents the production of inflammatory mediators.

The anticancer effects of this compound are multifaceted and largely stem from its ability to suppress the NF-κB pathway, which is often constitutively active in cancer cells, promoting their proliferation, survival, and metastasis.

-

Inhibition of Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines.[6]

-

Induction of Apoptosis: this compound can induce programmed cell death in cancer cells and sensitize them to other chemotherapeutic agents.[6] It potentiates apoptosis induced by TNF and other drugs by down-regulating anti-apoptotic gene products (e.g., Bcl-2, Bcl-xL, survivin) and up-regulating pro-apoptotic proteins (e.g., Bax, Bid).[6]

-

Inhibition of Invasion and Angiogenesis: By suppressing NF-κB, this compound down-regulates the expression of genes involved in tumor invasion (e.g., ICAM-1, MMP-9) and the formation of new blood vessels that supply tumors (e.g., VEGF).[5]

The primary signaling pathway modulated by this compound is the NF-κB pathway. It does not appear to significantly affect the STAT3 or MAPK signaling pathways.[6]

NF-κB Signaling Pathway Inhibition by this compound:

Apoptosis Induction Pathway:

Experimental Protocols

The following protocol outlines the general steps for the isolation of this compound from the berries of Croton macrostachyus.[3]

Detailed Steps:

-

Plant Material Preparation: Air-dry the berries of Croton macrostachyus and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with chloroform at room temperature for an extended period (e.g., 72 hours) with occasional shaking. Filter the extract and repeat the extraction process with fresh solvent to ensure complete extraction.

-

Concentration: Combine the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elution: Elute the column with a gradient of chloroform and ethyl acetate, starting with 100% chloroform and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions of a specific volume.

-

Monitoring: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Combine the fractions rich in this compound and further purify them, if necessary, by recrystallization or repeated chromatography to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium). Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a natural product with a well-defined chemical structure and promising anti-inflammatory and anticancer properties. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further investigation as a potential therapeutic agent. This guide offers a foundational resource for researchers and drug development professionals to advance the study and application of this compound.

References

- 1. This compound | C18H18O8 | CID 161314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20421-13-0 [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 58-25-3 CAS MSDS (Chlordiazepoxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Crotepoxide Biosynthesis Pathway: A Hypothetical Framework for a Complex Plant-Derived Diepoxide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crotepoxide, a polyoxygenated cyclohexane (B81311) diepoxide with notable antitumor properties, is a specialized metabolite found in a variety of plant species, including those of the genera Kaempferia, Croton, and Piper. Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide consolidates the current understanding of related biosynthetic processes to propose a comprehensive hypothetical pathway for this compound formation in plants. We delineate a plausible sequence of enzymatic reactions, starting from primary metabolism, that leads to the formation of the characteristic diepoxide cyclohexane core and its subsequent functionalization. This guide also provides an overview of key enzyme families likely involved and details established experimental protocols that can be employed to validate and further explore this intricate biosynthetic network. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics.

Introduction

This compound is a structurally complex natural product characterized by a cyclohexane core featuring two epoxide rings, two acetate (B1210297) esters, and a benzoate (B1203000) ester. Its discovery in various medicinal plants has prompted interest in its pharmacological activities, particularly its antitumor effects. However, a significant knowledge gap exists regarding its biosynthesis. Understanding the enzymatic machinery and metabolic precursors involved in the construction of this compound is crucial for several reasons: it can unlock opportunities for its biotechnological production through metabolic engineering, facilitate the discovery of novel related compounds, and provide insights into the evolution of chemical diversity in the plant kingdom.

This document outlines a putative biosynthetic pathway for this compound, drawing parallels from well-characterized pathways of related plant secondary metabolites. The proposed pathway is divided into three key stages: the formation of the core cyclohexane scaffold, the oxidative modifications including epoxidations, and the subsequent acylation steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from primary metabolites and proceed through a series of enzymatic transformations. The pathway can be conceptually divided into the biosynthesis of the core structure and its subsequent modifications.

Biosynthesis of the Cyclohexane Core: A Putative Role for the Shikimate Pathway

The central cyclohexane ring of this compound is likely derived from the shikimate pathway, a primary metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids.[1][2][3][4] Shikimic acid itself, a trihydroxylated cyclohexene (B86901) carboxylic acid, represents a plausible precursor to the polyoxygenated cyclohexane core of this compound.[1][5][6]

The initial steps would involve the conversion of shikimic acid into a suitable cyclohexene intermediate. This could potentially involve a series of reductions, hydroxylations, and decarboxylation, although the precise sequence and enzymatic players are currently unknown.

Oxidative Modifications: The Role of Cytochrome P450 Monooxygenases

The formation of the two epoxide rings on the cyclohexane core is a critical step in this compound biosynthesis. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases (CYPs) in plant secondary metabolism.[7][8][9][10] These heme-containing enzymes are known to catalyze the epoxidation of a wide range of olefinic substrates.[8][11][12] It is proposed that two distinct CYP-catalyzed epoxidation events occur on a cyclohexadiene precursor to yield the diepoxide structure. Hydroxylation reactions, also often catalyzed by CYPs, are likely involved in producing the polyhydroxylated intermediate required for subsequent acylation.

Acylation Events: Contribution of BAHD Acyltransferases

The final steps in the biosynthesis of this compound involve the esterification of the hydroxyl groups on the cyclohexane core with acetyl and benzoyl moieties. These reactions are likely catalyzed by members of the BAHD acyltransferase family, a large and diverse group of enzymes in plants that utilize acyl-CoA thioesters as acyl donors.[13][14][15][16]

-

Benzoylation: The benzoate group is derived from benzoic acid, which is synthesized from phenylalanine, a product of the shikimate pathway.[17][18][19][20] Benzoic acid is activated to its CoA thioester, benzoyl-CoA, which then serves as the donor for a BAHD acyltransferase to attach the benzoyl group to a hydroxyl on the cyclohexane intermediate.[13][16]

-

Acetylation: The two acetate groups are derived from acetyl-CoA, a central metabolite in primary metabolism. Two separate acetylation events, likely catalyzed by one or more BAHD acetyltransferases, would lead to the final diacetylated structure of this compound.[15][21][22]

The following diagram illustrates the proposed hypothetical biosynthetic pathway for this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, substrate concentrations, or product yields for the specific enzymes involved. The following table is provided as a template for future research findings.

| Enzyme (Hypothetical) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| Cyclohexene Epoxidase 1 | Polyhydroxylated Cyclohexene | - | - | - | - | - |

| Cyclohexene Epoxidase 2 | Mono-epoxy Cyclohexene | - | - | - | - | - |

| Benzoyl-CoA:Diepoxy-cyclohexanetriol Acyltransferase | Benzoyl-CoA, Diepoxy-cyclohexanetriol | - | - | - | - | - |

| Acetyl-CoA:Benzoyl-diepoxy-cyclohexanetriol Acyltransferase | Acetyl-CoA, Benzoyl-diepoxy-cyclohexanetriol | - | - | - | - | - |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be central to this research.

Identification of Candidate Genes using Transcriptomics and Bioinformatics

Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound by analyzing gene expression data from a this compound-producing plant.

Methodology:

-

Plant Material: Collect tissue samples from a known this compound-producing plant (e.g., Kaempferia rotunda rhizomes) at different developmental stages or under various stress conditions where secondary metabolite production might be induced.

-

RNA Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.

-

De Novo Transcriptome Assembly: If a reference genome is not available, assemble the RNA-Seq reads into a de novo transcriptome.

-

Gene Annotation: Annotate the assembled transcripts to predict the functions of the encoded proteins. This can be done by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Differential Expression Analysis: Identify genes that are co-expressed with known markers of secondary metabolism or are highly expressed in tissues that accumulate this compound.

-

Candidate Gene Selection: Prioritize candidate genes for functional characterization based on their predicted function. Look for genes encoding cytochrome P450s, BAHD acyltransferases, and other enzymes potentially involved in modifying a cyclohexane core.

-

Gene Cluster Analysis: Utilize bioinformatics tools like plantiSMASH to identify potential biosynthetic gene clusters (BGCs) in the genome of the source plant.[18][23][24][25] BGCs are physical groupings of genes involved in a single metabolic pathway and can greatly facilitate gene discovery.[19][23]

In Vitro Enzyme Assays

Objective: To biochemically characterize the function of candidate enzymes identified through transcriptomics.

Methodology for a Candidate Cytochrome P450:

-

Heterologous Expression: Clone the full-length cDNA of the candidate CYP into an appropriate expression vector (e.g., for E. coli or yeast).[17][20][26] Co-express with a suitable cytochrome P450 reductase (CPR) if necessary.

-

Microsome Isolation: If expressed in yeast or a plant system, prepare microsomal fractions which contain the membrane-bound P450s.

-

Enzyme Assay: Set up a reaction mixture containing the microsomal fraction (or purified enzyme), a proposed substrate (e.g., a synthesized cyclohexene intermediate), NADPH as a cofactor, and buffer.

-

Product Analysis: After incubation, extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to identify the formation of epoxidized or hydroxylated products.[27][28][29]

Methodology for a Candidate BAHD Acyltransferase:

-

Heterologous Expression and Purification: Clone the candidate acyltransferase cDNA into an E. coli expression vector, express the protein, and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: Prepare a reaction mixture containing the purified enzyme, a potential acyl acceptor (e.g., a polyhydroxylated cyclohexane intermediate), an acyl-CoA donor (benzoyl-CoA or acetyl-CoA), and a suitable buffer.

-

Product Analysis: Quench the reaction and analyze the products by HPLC or LC-MS to detect the formation of the corresponding ester.

In Vivo Isotope Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton of this compound in the living plant.

Methodology:

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-labeled shikimic acid, ¹³C-labeled phenylalanine, or ¹³C-labeled acetate) to the this compound-producing plant or cell cultures.[22][30][31][32][33]

-

Incubation: Allow the plant or cell culture to metabolize the labeled precursors for a defined period.

-

Metabolite Extraction and Purification: Harvest the plant material, extract the total metabolites, and purify this compound using chromatographic techniques (e.g., HPLC).

-

Mass Spectrometry Analysis: Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift, which indicates the incorporation of the stable isotopes.

-

NMR Spectroscopy: For more detailed analysis, ¹³C NMR spectroscopy can be used to determine the specific positions of the incorporated ¹³C atoms in the this compound molecule, thus revealing how the precursor was fragmented and reassembled.

Conclusion

The biosynthesis of this compound represents an intriguing and yet-to-be-solved puzzle in plant secondary metabolism. The hypothetical pathway presented in this guide, based on the convergence of the shikimate pathway and subsequent modifications by cytochrome P450s and BAHD acyltransferases, provides a robust framework for future research. The experimental strategies outlined herein offer a clear roadmap for the identification and characterization of the genes and enzymes responsible for the assembly of this complex and medicinally important natural product. Successful elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our fundamental understanding of plant biochemistry but will also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.

References

- 1. Shikimic acid - Wikipedia [en.wikipedia.org]

- 2. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of induction of specific hepatic cytochrome P450 isoforms in epoxidation of 4-vinylcyclohexene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Two BAHD Acetyltransferases Highly Expressed in the Flowers of Jasminum sambac (L.) Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 17. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH | Springer Nature Experiments [experiments.springernature.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 27. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 28. Engineering and assaying of cytochrome P450 biocatalysts [agris.fao.org]

- 29. discovery.researcher.life [discovery.researcher.life]

- 30. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Probing in Vivo Metabolism by Stable Isotope Labeling of Storage Lipids and Proteins in Developing Brassica napus Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 33. lirias.kuleuven.be [lirias.kuleuven.be]

Crotepoxide's Mechanism of Action in Cancer Cells: A Technical Guide for Researchers

DISCLAIMER: The majority of detailed mechanistic data on the anticancer effects of crotepoxide comes from a 2010 publication by Prasad et al. in the Journal of Biological Chemistry. It is critical to note that this article was later retracted due to inappropriate image manipulation. While the textual descriptions from this paper form the primary basis of the mechanisms outlined below, these findings should be interpreted with significant caution. This guide summarizes the proposed mechanisms from this and other available literature, with the understanding that independent verification is required.

Executive Summary

This compound, a substituted cyclohexane (B81311) diepoxide first isolated from Croton macrostachys, has been investigated for its antitumor activities.[1] The primary proposed mechanism of action centers on its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of genes involved in inflammation, cell proliferation, survival, and angiogenesis.[1] By suppressing this pathway, this compound is suggested to inhibit cancer cell proliferation, potentiate apoptosis induced by cytokines and chemotherapeutic agents, and down-regulate key proteins involved in tumor progression and metastasis.[1]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central hub for pro-survival signaling in many cancer types. In an inactive state, NF-κB transcription factors are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.

This compound has been reported to disrupt this pathway at multiple key points:

-

Inhibition of TAK1 Activation: The study by Prasad et al. suggested that this compound directly inhibits the activation of TGF-β-activated kinase 1 (TAK1). TAK1 is a crucial upstream kinase that, upon activation by TNF-α, phosphorylates and activates the IκB kinase (IKK) complex.[1]

-

Suppression of IKK Activation: By inhibiting TAK1, this compound was shown to prevent the subsequent activation of the IKK complex. The IKK complex is directly responsible for phosphorylating IκBα.[1]

-

Inhibition of IκBα Phosphorylation and Degradation: Consequently, the inhibition of IKK prevents the phosphorylation of IκBα. This prevents IκBα from being targeted for proteasomal degradation, thus keeping it bound to NF-κB in the cytoplasm.[1]

-

Blockade of p65 Nuclear Translocation: By stabilizing the IκBα-NF-κB complex, this compound effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[1]

-

Suppression of NF-κB-Dependent Gene Expression: The ultimate result of this cascade is the suppression of genes regulated by NF-κB that are critical for cancer cell survival and proliferation.[1]

This inhibitory action was reported to be non-specific to the inducer (effective against TNF, phorbol (B1677699) esters, lipopolysaccharide, and cigarette smoke) and not specific to cell type (observed in myeloid, leukemia, and epithelial cells).[2]

Downstream Cellular Effects

The inhibition of the NF-κB signaling cascade leads to several key anticancer effects.

Inhibition of Cell Proliferation and Cell Cycle Arrest

NF-κB controls the expression of proteins essential for cell cycle progression, such as Cyclin D1 and c-Myc. The Prasad et al. study reported that this compound treatment led to a dose-dependent decrease in the expression of both Cyclin D1 and c-Myc.[1] This suppression of proliferative gene products provides a molecular basis for the observed inhibition of cancer cell growth. While not definitively shown for this compound, inhibitors of this pathway often induce a G0/G1 phase cell cycle arrest.

Induction and Potentiation of Apoptosis

NF-κB activation promotes the expression of numerous anti-apoptotic proteins, which contribute to chemoresistance and tumor survival. This compound was reported to suppress the expression of key anti-apoptotic gene products, including:

-

Bcl-2 and Bcl-xL

-

Survivin

-

TRAF1

-

c-IAP1[1]

By downregulating these survival proteins, this compound is proposed to lower the threshold for apoptosis. The retracted study reported that this compound alone could induce a low level of apoptosis but, more significantly, it potentiated apoptosis induced by TNF-α and various chemotherapeutic agents like 5-fluorouracil, cisplatin, thalidomide, and bortezomib (B1684674) (Velcade).[1]

Inhibition of Invasion and Angiogenesis

The expression of genes involved in tumor invasion (e.g., ICAM-1, MMP-9) and angiogenesis (e.g., VEGF) is also under the control of NF-κB. The Prasad et al. study showed that this compound treatment suppressed the expression of these proteins, suggesting a potential role for this compound in inhibiting metastasis and tumor vascularization.[1]

Quantitative Data (from Retracted Source)

The following tables summarize quantitative data as reported in the retracted 2010 paper by Prasad et al. This data should be viewed as illustrative of the retracted findings and not as independently verified fact.

Table 1: Effect of this compound on Leukemic Cell Proliferation (MTT Assay) (Disclaimer: Data sourced from a retracted publication.)

| Cell Line | This compound Conc. (µM) | Day 1 (% Inhibition) | Day 3 (% Inhibition) | Day 5 (% Inhibition) |

| KBM-5 | 10 | ~10% | ~25% | ~40% |

| 25 | ~20% | ~50% | ~70% | |

| 50 | ~30% | ~75% | ~90% | |

| MM1 | 10 | ~5% | ~15% | ~30% |

| 25 | ~15% | ~40% | ~60% | |

| 50 | ~25% | ~65% | ~85% | |

| U266 | 10 | ~8% | ~20% | ~35% |

| 25 | ~18% | ~45% | ~65% | |

| 50 | ~28% | ~70% | ~88% | |

| Values are estimated from graphical data presented in Prasad et al., 2010. |

Table 2: Potentiation of Apoptosis in KBM-5 Cells by this compound (Disclaimer: Data sourced from a retracted publication.)

| Treatment | % Apoptotic Cells (Annexin V) | % Dead Cells (Live/Dead Assay) |

| Control | ~2% | ~5% |

| This compound (50 µM) alone | ~9% | ~10% |

| TNF-α (1 nM) alone | ~9% | ~16% |

| This compound + TNF-α | ~28% | ~40% |

| Chemotherapeutic Agent | % Cell Death (Alone) | % Cell Death (+ this compound) |

| 5-Fluorouracil | ~21% | ~44% |

| Cisplatin | ~23% | ~43% |

| Thalidomide | ~18% | ~56% |

| Velcade (Bortezomib) | ~28% | ~65% |

| Values are from data presented in Prasad et al., 2010. |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to investigate the proposed mechanism of action of this compound. These are intended as a guide for researchers looking to study this or similar compounds.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., KBM-5) in 6-well plates. Pre-treat cells with this compound (e.g., 50 µM) for 2 hours, then stimulate with an NF-κB activator like TNF-α (e.g., 1 nM) for a specified time (e.g., 15-30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform cytoplasmic and nuclear fractionation using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel (e.g., 10% or 12%) and separate proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p65, p-IκBα, IκBα, β-actin as a loading control) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.

Conclusion and Future Directions

The available, albeit retracted, literature proposes a compelling mechanism for this compound's anticancer activity centered on the potent inhibition of the NF-κB signaling pathway. This inhibition is suggested to occur high in the signaling cascade, at the level of TAK1 and IKK, leading to broad downstream effects including the suppression of proliferation, induction of apoptosis, and inhibition of metastasis-related genes.

However, the retraction of the key paper on this topic due to data integrity issues necessitates a complete and independent re-evaluation of these claims. Future research should focus on:

-

Independent Validation: Reproducing the key findings regarding NF-κB inhibition in a variety of cancer cell lines by multiple independent laboratories.

-

Quantitative Analysis: Establishing accurate IC50 values for this compound across a wide panel of cancer cell lines to identify those most sensitive to its action.

-

In Vivo Studies: If in vitro activity is confirmed, conducting well-controlled animal studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to potentially enhance potency and reduce off-target effects.

Until such independent validation is published, the proposed mechanism of action for this compound should be considered a hypothesis requiring rigorous scientific scrutiny.

References

- 1. This compound Chemosensitizes Tumor Cells through Inhibition of Expression of Proliferation, Invasion, and Angiogenic Proteins Linked to Proinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Studies on some derivatives of this compound--an antitumor constituent of Piper futokadzura] - PubMed [pubmed.ncbi.nlm.nih.gov]

Crotepoxide's Inhibition of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a pivotal role in regulating cellular processes such as proliferation, survival, and immunity. Its dysregulation is implicated in a host of pathological conditions, including chronic inflammatory diseases and cancer. Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention.

Crotepoxide, a naturally occurring cyclohexane (B81311) diepoxide, has garnered attention for its potential anti-inflammatory and anti-tumor activities. While research into its precise mechanisms of action is ongoing, and has been subject to academic retraction, existing literature suggests a potential inhibitory effect on the NF-κB signaling cascade. This technical guide provides an in-depth overview of the NF-κB pathway, the putative inhibitory mechanism of this compound, and detailed experimental protocols for its investigation.

The NF-κB Signaling Pathway: An Overview

The canonical NF-κB signaling pathway is initiated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). In its inactive state, the NF-κB dimer (most commonly a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein, IκBα.

Activation of the pathway leads to the recruitment and activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-survival genes.

This compound's Potential Mechanism of NF-κB Inhibition

Disclaimer: The primary source detailing the specific mechanism of this compound's effect on the NF-κB pathway has been retracted. The following description is based on the abstract of that publication and should be considered putative until further validated by independent, peer-reviewed research.

This compound is hypothesized to exert its inhibitory effect on the NF-κB pathway at a step upstream of IKK activation. The retracted literature suggested that this compound inhibits the activation of TAK1 (Transforming growth factor-β-activated kinase 1), a key upstream kinase that phosphorylates and activates the IKK complex.[1] By inhibiting TAK1, this compound would prevent the subsequent phosphorylation and degradation of IκBα.[1] This would, in turn, lead to the retention of the NF-κB complex in the cytoplasm, preventing the nuclear translocation of p65 and the transcription of NF-κB target genes.[1]

Quantitative Data

Due to the retraction of the key study on this compound, reliable quantitative data, such as IC50 values for NF-κB inhibition, are not available in the peer-reviewed literature. However, for the purpose of comparison, data for a structurally similar natural compound, panepoxydone (B1678377) , is presented below. Panepoxydone is also a cyclohexane diepoxide that has been shown to inhibit NF-κB activation.

| Compound | Assay | Cell Line | Stimulus | IC50 | Reference |

| Panepoxydone | NF-κB Reporter (SEAP) | COS-7 | TPA, TNF-α | 7.15-9.52 µM | [2] |

| Panepoxydone | hTNF-α Promoter Activity | MonoMac6 | LPS/TPA | 0.5-1 µg/ml | [3] |

| Panepoxydone | IL-8 Promoter Activity | MonoMac6 | LPS/TPA | 0.5-1 µg/ml | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.

Cytotoxicity Assays

Prior to assessing the inhibitory activity of this compound, it is crucial to determine its cytotoxic effects to ensure that the observed inhibition of NF-κB is not a result of cell death.

a) MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells of interest (e.g., HeLa, Jurkat, or other relevant cell lines)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle-only control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

b) LDH Release Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

-

Materials:

-

Cells and 96-well plates

-

This compound stock solution

-

LDH assay kit (commercially available)

-

Lysis solution (provided in the kit for maximum LDH release control)

-

Microplate reader

-

-

Procedure:

-

Seed and treat cells with this compound as described for the MTT assay.

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct.

-

White, opaque 96-well cell culture plates.

-

Complete cell culture medium.

-

This compound stock solution.

-

NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL).

-

Luciferase assay reagent (commercially available).

-

Luminometer.

-

-

Procedure:

-

Seed the NF-κB reporter cells in a white, opaque 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

-

After stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[4]

-

Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound.

-

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of key components of the NF-κB pathway.

a) IκBα Phosphorylation and Degradation

-

Materials:

-

Cells, culture dishes, and this compound.

-

NF-κB activator (e.g., LPS or TNF-α).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36).

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells and pre-treat with this compound.

-

Stimulate with an NF-κB activator for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of IκBα degradation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

b) p65 Nuclear Translocation (by subcellular fractionation)

-

Procedure:

-

Follow the same initial steps as for IκBα analysis, but with a longer stimulation time (e.g., 30-60 minutes) to allow for p65 translocation.

-

Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol.

-

Analyze the cytoplasmic and nuclear fractions by Western blot using an anti-p65 antibody.

-

Use antibodies against cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1 or Histone H3) markers to verify the purity of the fractions.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Materials:

-

Nuclear extracts from cells treated with this compound and an NF-κB activator.

-

Biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

Unlabeled ("cold") competitor probe.

-

Binding buffer.

-

Polyacrylamide gels and electrophoresis apparatus.

-

Detection system for biotinylated or radiolabeled probes.

-

-

Procedure:

-

Prepare nuclear extracts from treated cells.

-

Incubate the nuclear extracts with the labeled NF-κB probe in a binding reaction.

-

For a competition control, add a 50-100 fold molar excess of the unlabeled probe to a separate reaction before adding the labeled probe.

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detect the probe using an appropriate method (chemiluminescence for biotin (B1667282) or autoradiography for radioactivity). A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition of DNA binding.

-

Immunofluorescence for p65 Nuclear Translocation

This technique visually confirms the subcellular localization of p65.

-

Materials:

-

Cells grown on coverslips.

-

This compound and NF-κB activator.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary anti-p65 antibody.

-

Fluorescently-labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

-

Fluorescence microscope.

-

-

Procedure:

-

Seed cells on coverslips and treat with this compound and an NF-κB activator.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or effectively inhibited cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.

-

Visualizations

Caption: Putative mechanism of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow for investigating this compound's effect on NF-κB.

Conclusion

This technical guide provides a framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. While the specific molecular target of this compound within this pathway requires further validated research, the provided experimental protocols offer a robust methodology for elucidating its mechanism of action. The use of multiple, complementary assays is essential for a comprehensive understanding of how this compound may modulate this critical inflammatory pathway. The data on panepoxydone serves as a valuable reference for what can be expected from a compound with a similar chemical scaffold. Future research should focus on independently verifying the putative mechanism of this compound and establishing a clear dose-response relationship for its inhibitory effects on the NF-κB pathway.

References

- 1. This compound chemosensitizes tumor cells through inhibition of expression of proliferation, invasion, and angiogenic proteins linked to proinflammatory pathway [ir.niist.res.in:8080]

- 2. Inhibition of NF-kappa B activation by panepoxydone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of the fungal NF-kappaB inhibitor panepoxydone on inflammatory gene expression in MonoMac6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Crotepoxide: A Technical Guide on its Anti-inflammatory Effects and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crotepoxide, a naturally occurring cyclohexane (B81311) diepoxide, has been identified as a compound with potential anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of its anti-inflammatory effects and the proposed mechanisms of action. A significant portion of the detailed mechanistic data in the scientific literature stems from a now-retracted publication; therefore, this guide critically evaluates the available information, highlighting both the proposed pathways and the existing gaps in validated data. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and provides visualizations of the key signaling pathways implicated in its function.

Introduction

This compound is a secondary metabolite isolated from various plant species, including Kaempferia pulchra, Kaempferia rotunda, and Globba pendula.[1] Structurally, it is a substituted cyclohexane diepoxide.[2] Historically, it has been investigated for various biological activities, with a notable focus on its anti-inflammatory and antitumor potential.[1]

The core of its anti-inflammatory action is believed to be the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. However, it is critical to note that a key peer-reviewed article detailing the specific molecular mechanism of this compound's anti-inflammatory action has been retracted due to data manipulation.[3] This event underscores the need for cautious interpretation of the available data and highlights the necessity for further independent validation. This guide will present the proposed mechanism from the retracted source as a putative pathway while clearly acknowledging its unverified status.

Putative Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway

The most detailed, albeit uncorroborated, proposed mechanism for this compound's anti-inflammatory effect centers on the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[5][6]

The proposed mechanism suggests that this compound does not directly inhibit NF-κB itself but targets a critical upstream kinase: Transforming growth factor-β-activated kinase 1 (TAK1).[4]

The hypothesized sequence of events is as follows:

-

Inhibition of TAK1 Activation: Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), typically lead to the activation of TAK1. This compound is suggested to directly bind to and inhibit the activation of TAK1.[4]

-

Suppression of IκB Kinase (IKK) Complex: Activated TAK1 is responsible for phosphorylating and activating the IKK complex. By inhibiting TAK1, this compound consequently prevents the activation of IKK.[4]

-

Abrogation of IκBα Phosphorylation and Degradation: The active IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. This compound's inhibition of IKK prevents IκBα phosphorylation, thus stabilizing the IκBα protein.[4][5]

-

Sequestration of NF-κB in the Cytoplasm: In its inactive state, NF-κB (typically the p65/p50 heterodimer) is bound to IκBα in the cytoplasm. The stabilization of IκBα ensures that NF-κB remains sequestered and cannot translocate to the nucleus.[4]

-

Downregulation of Pro-inflammatory Gene Expression: By preventing the nuclear translocation of NF-κB, this compound effectively blocks the transcription of NF-κB target genes, such as those encoding for COX-2, TNF-α, and various interleukins, thereby exerting its anti-inflammatory effects.[4]

It is important to reiterate that this detailed pathway is derived from a retracted source and requires independent verification.[3]

Signaling Pathways Not Significantly Affected

Studies from the same retracted source indicated that this compound does not appear to modulate other key inflammatory signaling pathways, such as the STAT3 and MAPK pathways.

Diagram: Putative this compound Anti-inflammatory Signaling Pathway

Quantitative Data on Anti-inflammatory Activity

Validated quantitative data for pure this compound is scarce in the current literature. However, a study on the extracts of Globba pendula rhizomes, from which this compound was isolated as a constituent, provides valuable insight into its potential potency.

| Compound/Extract | Assay | Cell Line | Stimulant | Measured Effect | IC50 Value | Citation |

| Ethyl Acetate Extract of G. pendula (containing this compound) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | 32.45 µg/mL | [1] |

Note: This IC50 value represents the activity of the total extract, not purified this compound. Further studies are required to determine the specific contribution of this compound to this activity and to establish its IC50 value in various anti-inflammatory assays.

Detailed Experimental Protocols

The following are detailed, standardized protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound, specifically focusing on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and its inhibition by a test compound.

-

Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB transcriptional activity.

-

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Recombinant human TNF-α (e.g., 10 µg/mL stock).

-

White, opaque 96-well cell culture plates.

-

Luciferase assay reagent kit (e.g., Promega ONE-Glo™).

-

Luminometer plate reader.

-

-

Procedure:

-

Cell Seeding: Seed the HEK293-NF-κB reporter cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

Treatment: Remove the medium from the cells and add 50 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and unstimulated control wells. Incubate for 1-2 hours.

-

Stimulation: Prepare a working solution of TNF-α at 20 ng/mL. Add 50 µL of this solution to all wells except the unstimulated controls (add 50 µL of medium instead). The final TNF-α concentration will be 10 ng/mL.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

-

Lysis and Measurement: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Analysis: Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0%. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using a sigmoidal dose-response curve.

-

Western Blot for IκBα Phosphorylation and Degradation

This method visualizes the key molecular events in the NF-κB pathway: the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

Objective: To determine if this compound inhibits TNF-α-induced phosphorylation and degradation of IκBα.

-

Materials:

-

RAW 264.7 macrophage cells.

-

RPMI-1640 medium with 10% FBS.

-

This compound and TNF-α.

-

Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (5% Bovine Serum Albumin in TBST).

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin.

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Once confluent, pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer. Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To confirm protein degradation and equal loading, the membrane can be stripped and re-probed for total IκBα and β-actin, respectively.

-

Diagram: General Experimental Workflow for this compound Evaluation

Conclusion and Future Directions